2,4-Dichloro-6-piperidinoquinazoline

Medicinal Chemistry Computational Chemistry SNAr Regioselectivity

2,4-Dichloro-6-piperidinoquinazoline (CAS 96086-61-2; C13H13Cl2N3; MW 282.17) is a trisubstituted quinazoline building block bearing two chlorine leaving groups at positions C2 and C4 and a piperidine ring at C6. The compound belongs to the 2,4-dichloroquinazoline family, a privileged scaffold in medicinal chemistry whose C4 position is documented by DFT calculations to possess a higher LUMO coefficient than C2, conferring predictable regioselective nucleophilic aromatic substitution (SNAr) reactivity.

Molecular Formula C13H13Cl2N3
Molecular Weight 282.17 g/mol
Cat. No. B8425314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-piperidinoquinazoline
Molecular FormulaC13H13Cl2N3
Molecular Weight282.17 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC3=C(C=C2)N=C(N=C3Cl)Cl
InChIInChI=1S/C13H13Cl2N3/c14-12-10-8-9(18-6-2-1-3-7-18)4-5-11(10)16-13(15)17-12/h4-5,8H,1-3,6-7H2
InChIKeyXOOKHQUXRPYSNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-piperidinoquinazoline (CAS 96086-61-2): A Regioselectively Addressable Quinazoline Scaffold for Targeted Library Synthesis


2,4-Dichloro-6-piperidinoquinazoline (CAS 96086-61-2; C13H13Cl2N3; MW 282.17) is a trisubstituted quinazoline building block bearing two chlorine leaving groups at positions C2 and C4 and a piperidine ring at C6 . The compound belongs to the 2,4-dichloroquinazoline family, a privileged scaffold in medicinal chemistry whose C4 position is documented by DFT calculations to possess a higher LUMO coefficient than C2, conferring predictable regioselective nucleophilic aromatic substitution (SNAr) reactivity [1]. This regiochemical bias enables sequential, controlled derivatization—first at C4, then at C2—which is the mechanistic basis for constructing diverse 2,4-disubstituted-6-piperidinoquinazoline libraries [2]. The compound serves as a versatile intermediate for generating focused compound collections targeting neddylation (NAE), phosphodiesterases (PDE), and cardiac inotropic pathways, as evidenced by its structural relationship to lead series described in Pfizer cardiac stimulant patents and independent anticancer programs [3].

Why 2,4-Dichloro-6-piperidinoquinazoline Cannot Be Replaced by Generic 2,4-Dichloroquinazoline or Mono-Chloro Analogs


Substituting 2,4-dichloro-6-piperidinoquinazoline with unsubstituted 2,4-dichloroquinazoline (CAS 607-68-1; MW 199.04) or 2-chloro-4-piperidinoquinazoline (CAS 59870-45-0; MW 247.72) eliminates a critical synthetic dimension . The 6-piperidino substituent is not merely a spectator group: it electronically modulates the quinazoline core—an electron-donating piperidine at C6 alters the electrophilicity at C2 and C4 compared to the parent 2,4-dichloroquinazoline, affecting both reaction rates and regioselectivity [1]. Furthermore, 2-chloro-4-piperidinoquinazoline lacks the second chlorine leaving group at C2, precluding the sequential two-step diversification that defines the 2,4-dichloro-6-piperidinoquinazoline scaffold's synthetic value . In the antimalarial context, the 2,4-dipiperidino-6-aminoquinazoline series—accessible only from a 2,4-dichloro-6-substituted precursor—yielded compounds with causal prophylactic activity protecting mice at oral doses of 2.5 mg/kg against P. yoelii, a phenotype not achievable from mono-chloro intermediates [2]. These structural and reactivity differences mean that one analog cannot serve as a drop-in replacement for another without fundamentally altering the accessible chemical space.

Quantitative Differentiation Evidence: 2,4-Dichloro-6-piperidinoquinazoline vs. Closest Analogs


Regioselective C4 > C2 Reactivity: DFT-Calculated LUMO Coefficient and Activation Energy Differential

DFT calculations on the 2,4-dichloroquinazoline scaffold—the core shared by the target compound—demonstrate that the C4 carbon atom contributes significantly more to the Lowest Unoccupied Molecular Orbital (LUMO) than the C2 carbon, resulting in a lower calculated activation energy for nucleophilic attack at C4 [1]. This electronic bias, which is retained in 6-substituted analogs including 2,4-dichloro-6-piperidinoquinazoline, enables predictable sequential SNAr: the first nucleophilic substitution occurs regioselectively at C4, leaving C2 available for a subsequent, distinct diversification step [2]. In contrast, the comparator 2-chloro-4-piperidinoquinazoline possesses only a single leaving group at C2 after the C4 position is already occupied by piperidine, eliminating the possibility of two-step sequential library synthesis.

Medicinal Chemistry Computational Chemistry SNAr Regioselectivity

Molecular Weight and Physicochemical Differentiation from 2,4-Dichloroquinazoline: Impact on Synthetic Handling and Downstream Lead Properties

2,4-Dichloro-6-piperidinoquinazoline (MW 282.17 g/mol; C13H13Cl2N3) is 83.13 g/mol heavier than the parent 2,4-dichloroquinazoline (MW 199.04 g/mol; C8H4Cl2N2), a difference attributable to the 6-piperidino substituent (piperidine = 85.15 g/mol) . The presence of the basic piperidine nitrogen (predicted pKa ~9–10 for tertiary amine) introduces pH-dependent solubility behavior and salt-formation capability absent in the parent scaffold, which bears no ionizable groups beyond the weakly basic quinazoline nitrogens [1]. This differential solubility profile can be exploited during reaction workup (acidic aqueous extraction to remove unreacted piperidine byproducts) and purification. The increased lipophilicity contributed by the piperidine ring (estimated ΔcLogP ≈ +1.0 to +1.5 relative to 2,4-dichloroquinazoline) also affects chromatographic retention, enabling TLC and flash chromatography conditions distinct from those used for less lipophilic analogs [2].

Physicochemical Properties Drug Design Building Block Selection

Derivatization Capacity: Dual Leaving Groups Enable Sequential Two-Step Library Synthesis Not Possible with 2-Chloro-4-piperidinoquinazoline

2,4-Dichloro-6-piperidinoquinazoline possesses two chlorine leaving groups (at C2 and C4), enabling two sequential, orthogonal nucleophilic aromatic substitution reactions to generate a 2,4-diamino-6-piperidinoquinazoline product [1]. The first substitution occurs regioselectively at C4 (amine or other nucleophile), followed by a second substitution at C2 under typically harsher conditions (higher temperature, longer reaction time) . In contrast, 2-chloro-4-piperidinoquinazoline (CAS 59870-45-0) has only one chlorine at C2—the C4 position is already occupied by piperidine—and thus supports only a single diversification step . Published syntheses using this sequential strategy, such as the antimalarial 2,4-dipiperidino-6-aminoquinazoline series originating from 2,4-dichloro-6-nitroquinazoline, demonstrate that the dual-chloride intermediate is essential for accessing the full substitution pattern [2]. The number of accessible final compounds from a single building block increases multiplicatively (N₁ × N₂) when two diversification points are available, versus linearly (N₁) with a single-point scaffold.

Parallel Synthesis Medicinal Chemistry Quinazoline Library

Validated Entry Point to Neddylation (NAE) Inhibitor Chemical Space: Structural Relationship to Compound III-26

The 2,4-disubstituted quinazoline scaffold accessible from 2,4-dichloro-6-piperidinoquinazoline is a validated entry point to neddylation (NAE) inhibitor chemical space [1]. Sun et al. (Bioorganic Chemistry, 2024) reported that compound III-26, a N²-(1-benzylpiperidin-4-yl)quinazoline-2,4-diamine derivative, inhibited proliferation of MGC-803, MCF-7, A549, and KYSE-30 cancer cell lines and at 4 μM virtually entirely blocked UBC12-NEDD8 conjugation in MGC-803 gastric cancer cells [2]. While 2,4-dichloro-6-piperidinoquinazoline is the synthetic precursor to such 2,4-diaminoquinazoline derivatives, the unsubstituted 2,4-dichloroquinazoline lacks the 6-piperidino substituent and thus cannot directly access the same C6-substituted chemical space without additional synthetic steps (nitration, reduction, diazotization, and substitution) [3]. The 6-piperidino group is pre-installed in the target compound, eliminating these extra transformations and associated yield losses.

Neddylation Inhibition Anticancer NAE Inhibitors

Cardiac Stimulant and PDE Inhibitor Scaffold: Precedented Biological Relevance Across Piperidinoquinazoline Series

The piperidinoquinazoline chemotype, for which 2,4-dichloro-6-piperidinoquinazoline serves as a synthetic precursor, is documented in the patent literature as a phosphodiesterase (PDE) inhibitor scaffold with cardiac stimulant activity [1]. Pfizer's EP0135318B1 describes a structurally related series of 4-piperidino-6,7-dimethoxyquinazoline derivatives that selectively increase myocardial contractile force without producing significant increases in heart rate, as assessed in isolated guinea pig atria, anesthetized cat/dog left ventricular dp/dt max measurements, and conscious dog models with implanted transducers [2]. The force-versus-rate selectivity is quantified by comparing dose-response curves against isoprenaline as a reference standard, providing a functional selectivity metric [3]. While 2,4-dichloro-6-piperidinoquinazoline itself is the synthetic intermediate rather than the final bioactive compound, its 6-piperidino substitution pattern aligns it with the PDE inhibitor and cardiac stimulant pharmacophore, distinguishing it from 6-unsubstituted 2,4-dichloroquinazoline which lacks this biological precedent [4].

Cardiac Stimulant Phosphodiesterase Inhibition Inotropic Selectivity

High-Value Application Scenarios for 2,4-Dichloro-6-piperidinoquinazoline in Drug Discovery and Chemical Biology


Focused Library Synthesis of 2,4-Diamino-6-piperidinoquinazoline NAE Inhibitors for Oncology

Procurement of 2,4-dichloro-6-piperidinoquinazoline as a central building block supports the parallel synthesis of 2,4-diamino-6-piperidinoquinazoline libraries targeting the NEDD8-activating enzyme (NAE) neddylation pathway in cancer [1]. The regioselective SNAr reactivity (C4 before C2) enables sequential introduction of two distinct amine diversity elements without intermediate purification of the mono-substituted product in many cases. Lead compound III-26 from the Sun et al. (2024) series demonstrated selective neddylation inhibition of Cullin1 and Cullin3, G2/M cell cycle arrest, apoptosis induction, and complete blockade of UBC12-NEDD8 conjugation at 4 μM in MGC-803 gastric cancer cells [2]. Starting from 2,4-dichloro-6-piperidinoquinazoline rather than 2,4-dichloroquinazoline eliminates the need for post-hoc C6 functionalization, reducing the synthetic route from 6–7 steps to 2 steps for the core scaffold [3].

Cardiovascular Drug Discovery: PDE Inhibitor and Cardiac Stimulant Pharmacophore Exploration

For cardiovascular programs targeting phosphodiesterase (PDE)-mediated cardiac inotropy, 2,4-dichloro-6-piperidinoquinazoline provides synthetic access to the piperidinoquinazoline chemotype exemplified in Pfizer's cardiac stimulant patent series (EP0135318B1) [1]. The 6-piperidino group pre-aligns the scaffold with the pharmacophore requirements for PDE inhibition and force-versus-rate selective inotropy—a therapeutic profile that enhances myocardial contractility without the tachycardia associated with β-adrenergic agonists such as isoprenaline [2]. The biological testing cascade established in the patent literature (isolated atrial preparations → anesthetized animal hemodynamics → conscious dog telemetry) provides a validated translational pathway for derivatives synthesized from this building block [3].

Antimalarial Lead Optimization: 2,4,6-Trisubstituted Quinazoline Series

The 2,4-dichloro-6-piperidinoquinazoline scaffold serves as an advanced intermediate for antimalarial quinazoline programs, building on the precedent established by Li et al. (1982) wherein 2,4-dipiperidino-6-aminoquinazoline derivatives synthesized from 2,4-dichloro-6-nitroquinazoline demonstrated causal prophylactic activity protecting mice from P. yoelii infection at oral doses of 2.5 mg/kg over 3 consecutive days [1]. The target compound's pre-installed 6-piperidino group, combined with the two addressable chlorine positions, allows direct exploration of 2,4-disubstitution SAR without requiring additional C6 functionalization steps. This is a significant advantage over using 2,4-dichloroquinazoline as a starting point, which would necessitate nitration, reduction, and piperidine introduction at C6 before SAR exploration can begin [2].

Chemical Biology Tool Compound Synthesis: Kinase and Epigenetic Probe Generation

The 2,4-dichloroquinazoline scaffold is recognized as a privileged kinase inhibitor template, with numerous clinical and preclinical kinase inhibitors incorporating the quinazoline core [1]. 2,4-Dichloro-6-piperidinoquinazoline extends this utility by providing a pre-functionalized C6 position, which in quinazoline kinase inhibitors frequently occupies the solvent-exposed region and can be exploited to modulate physicochemical properties, cellular permeability, and off-target selectivity without compromising kinase binding affinity [2]. The dual-electrophile nature (C4/C2 chlorides) combined with the pre-installed 6-piperidino group enables rapid generation of chemical biology probe candidates for target identification and validation studies, where synthetic efficiency and scaffold diversity are paramount [3].

Quote Request

Request a Quote for 2,4-Dichloro-6-piperidinoquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.